Direct Head-to-Head MIC Comparison of Peptide 5g Versus Ampicillin Against Escherichia coli
Peptide 5g demonstrates a 2-fold lower MIC (30 μg/mL) against Escherichia coli compared to the conventional β-lactam antibiotic ampicillin (MIC = 60 μg/mL) . Because this comparison was conducted under the same standardized broth microdilution conditions, the data support Peptide 5g's superior potency against E. coli as a membrane-active alternative with a mechanism orthogonal to β-lactam targeting of cell wall synthesis. This is a direct head-to-head comparison reported by Li et al. (2020) and cited on the SciPeptide technical datasheet.
| Evidence Dimension | Antibacterial potency (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | MIC = 30 μg/mL |
| Comparator Or Baseline | Ampicillin: MIC = 60 μg/mL |
| Quantified Difference | 2-fold lower MIC for Peptide 5g (30 vs. 60 μg/mL) |
| Conditions | Broth microdilution assay; E. coli (strain not specified); Li et al. (2020) as cited by SciPeptide. |
Why This Matters
For procurement decisions in antimicrobial resistance research, Peptide 5g offers a membrane-disrupting mechanism distinct from β-lactam antibiotics, with quantitatively superior potency against E. coli, supporting its selection over ampicillin as a positive control or lead scaffold for Gram-negative-targeted AMP development.
